(1-Trifluoromethyl-pentyl)cyclopentane

描述

Nomenclature and Chemical Identity

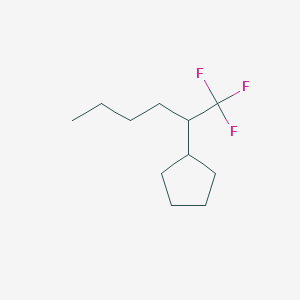

(1-Trifluoromethyl-pentyl)cyclopentane is systematically identified by the Chemical Abstracts Service registry number 1099598-17-0 and possesses the molecular formula C₁₁H₁₉F₃. The International Union of Pure and Applied Chemistry systematic name for this compound is 1,1,1-trifluorohexan-2-ylcyclopentane, which precisely describes the structural connectivity of the molecule. Alternative nomenclature systems recognize this compound as (1,1,1-trifluorohexan-2-yl)cyclopentane or [1-(trifluoromethyl)pentyl]cyclopentane, with all naming conventions emphasizing the attachment of the trifluoromethyl-substituted alkyl chain to the cyclopentane ring.

The molecular weight of this compound is precisely 208.26 grams per mole, as determined through computational analysis by PubChem. The compound's International Chemical Identifier string is InChI=1S/C11H19F3/c1-2-3-8-10(11(12,13)14)9-6-4-5-7-9/h9-10H,2-8H2,1H3, providing a standardized representation of its molecular connectivity. The corresponding Simplified Molecular Input Line Entry System notation is represented as CCCCC(C1CCCC1)C(F)(F)F, which describes the linear arrangement of atoms and bonds within the molecule.

Molecular Structure and Conformational Analysis

The molecular architecture of this compound centers around a cyclopentane ring system substituted with a complex alkyl chain bearing a trifluoromethyl group. Computational analysis reveals several important structural parameters that define this molecule's three-dimensional arrangement. The compound exhibits an exact mass of 208.14388509 daltons and possesses three hydrogen bond acceptor sites corresponding to the three fluorine atoms in the trifluoromethyl group, while containing no hydrogen bond donor groups.

The cyclopentane ring component of this molecule adopts characteristic non-planar conformations to minimize torsional strain, consistent with established principles of cycloalkane conformational analysis. Cyclopentane itself preferentially exists in envelope conformations where four ring atoms occupy approximately the same plane while one carbon atom is displaced out-of-plane, effectively reducing eclipsing interactions while maintaining minimal angle strain. The attachment of the bulky trifluoromethyl-containing substituent significantly influences the conformational preferences of the ring system.

Theoretical studies on related fluorinated cycloalkane systems provide insight into the conformational behavior of this compound. Research using density functional theory calculations at the ωb97xd/6-311+G(d,p) level has demonstrated that fluorinated substituents on cycloalkane rings exhibit distinct conformational preferences compared to their non-fluorinated analogs. The trifluoromethyl group's significant electron-withdrawing character and steric bulk create unique conformational constraints that influence both the ring puckering and the orientation of the attached pentyl chain.

Table 1: Computed Molecular Properties of this compound

Stereochemical Considerations

The stereochemical complexity of this compound arises from the presence of a stereogenic center at the carbon atom bearing both the cyclopentane ring and the trifluoromethyl group. This chiral center creates the possibility for two enantiomeric forms of the molecule, designated as R and S configurations according to Cahn-Ingold-Prelog priority rules. The substantial steric and electronic differences between the trifluoromethyl group and the remaining pentyl chain contribute to distinct conformational preferences for each enantiomer.

Conformational analysis studies of trifluoromethyl-substituted compounds reveal that the trifluoromethyl group exhibits distinctive rotational preferences compared to alkyl substituents. Nuclear magnetic resonance spectroscopy investigations have demonstrated that trifluoromethyl groups adopt specific conformations that minimize steric interactions while optimizing favorable electronic effects. In the context of this compound, these conformational preferences significantly influence the overall molecular geometry and potentially affect the compound's physical and chemical properties.

The pentyl chain attached to the same carbon as the trifluoromethyl group provides additional conformational flexibility through rotation around its carbon-carbon bonds. The four rotatable bonds identified in the molecular structure analysis correspond to the flexible bonds within the pentyl chain, allowing for multiple conformational states of the aliphatic portion of the molecule. However, the presence of the bulky trifluoromethyl group creates steric constraints that limit certain conformational arrangements of the pentyl chain.

Structural Relationship to Other Fluorinated Cycloalkanes

This compound belongs to the broader class of fluorinated cycloalkanes, a family of compounds that has received considerable attention due to their unique properties and applications. Comparison with related structures provides valuable insight into the structural characteristics and conformational behavior of this compound. The perfluoromethylcyclopentane (C₆F₁₂) represents an extreme example of fluorination, where the cyclopentane ring and attached methyl group are completely fluorinated. This compound, with the systematic name 1,1,2,2,3,3,4,4,5-nonafluoro-5-(trifluoromethyl)cyclopentane, demonstrates the dramatic structural changes that result from extensive fluorination.

Research into trifluoromethyl-substituted cyclic compounds has revealed important conformational principles that apply to this compound. Studies of 1-(trifluoromethyl)cyclopentane-1-carboxylic acid, which shares the trifluoromethyl-cyclopentane structural motif, provide comparative data for understanding conformational preferences. This related compound exhibits similar electronic effects from the trifluoromethyl group while incorporating additional functionality through the carboxylic acid substituent.

The influence of trifluoromethyl groups on cycloalkane conformations has been extensively studied through Hammett parameter analysis and nuclear magnetic resonance spectroscopy. Research comparing trifluoromethyl-cyclobutane and trifluoromethyl-cyclopropane substituents has established that these groups exhibit distinct electronic effects characterized by relatively weak electron-withdrawing properties. The trifluoromethyl-cyclobutane group demonstrates meta-sigma values of approximately 0.04 and para-sigma values of approximately 0.02, indicating its subtle but measurable electronic influence.

Table 2: Comparative Analysis of Related Fluorinated Cycloalkanes

Crystallographic studies of related trifluoromethyl-substituted cyclic compounds have provided important insights into the structural consequences of fluorination. Research examining the crystal structures of compounds containing trifluoromethyl groups has revealed that these substituents can adopt axial positions in cyclohexane systems despite their significant steric bulk, demonstrating the complex interplay between electronic and steric factors in determining conformational preferences. These findings suggest that this compound may exhibit similarly unexpected conformational behavior due to the unique properties of the trifluoromethyl group.

The conformational landscape of fluorinated cycloalkanes has been extensively mapped through computational studies employing density functional theory methods. These investigations have revealed that fluorinated substituents create spherical conformational energy surfaces that differ significantly from those of non-fluorinated analogs, providing a theoretical framework for understanding the conformational behavior of compounds like this compound. The fluxional nature of cyclopentane rings, combined with the conformational constraints imposed by fluorinated substituents, creates a complex conformational landscape that requires sophisticated theoretical and experimental approaches to fully characterize.

属性

IUPAC Name |

1,1,1-trifluorohexan-2-ylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3/c1-2-3-8-10(11(12,13)14)9-6-4-5-7-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUICBPKRTOLBQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1CCCC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501280139 | |

| Record name | [1-(Trifluoromethyl)pentyl]cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501280139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099598-17-0 | |

| Record name | [1-(Trifluoromethyl)pentyl]cyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099598-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(Trifluoromethyl)pentyl]cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501280139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-Trifluoromethyl-pentyl)cyclopentane typically involves the reaction of cyclopentane with a trifluoromethylating agent and a pentylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield and purity .

化学反应分析

Types of Reactions

(1-Trifluoromethyl-pentyl)cyclopentane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other less oxidized forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl ketones or carboxylic acids, while substitution reactions can produce a variety of substituted cyclopentane derivatives .

科学研究应用

Chemical Research Applications

Building Block in Organic Synthesis

(1-Trifluoromethyl-pentyl)cyclopentane serves as a valuable building block in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances the lipophilicity of compounds, making it particularly useful in drug design and development. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, allowing for the creation of diverse derivatives with tailored properties.

Reactivity and Transformation

The compound can engage in reactions that modify its functional groups. For example:

- Oxidation: Converts the compound into alcohols, ketones, or carboxylic acids.

- Reduction: Can reduce the trifluoromethyl group to a less oxidized form.

- Substitution: Participates in nucleophilic substitution reactions, leading to various substituted cyclopentane derivatives.

Biological Research Applications

Modification of Biological Molecules

In biological studies, this compound is utilized for modifying proteins and nucleic acids. The trifluoromethyl group can enhance interactions with hydrophobic regions of biomolecules, potentially modulating enzyme activities and receptor functions. This property makes it a candidate for pharmaceutical applications .

Pharmaceutical Intermediate

Research is ongoing to explore its potential as an intermediate in pharmaceutical synthesis. The unique properties imparted by the trifluoromethyl group can improve the efficacy and specificity of therapeutic agents. Compounds containing this group have been associated with increased potency against various biological targets, including enzymes involved in disease processes .

Industrial Applications

Material Development

In industrial chemistry, this compound is used in developing new materials and chemical processes. Its unique chemical properties can lead to innovations in polymer chemistry and materials science, where enhanced performance characteristics are desired.

作用机制

The mechanism of action of (1-Trifluoromethyl-pentyl)cyclopentane involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

相似化合物的比较

Cyclopentane Derivatives with Fluorinated Substituents

Example : 1-(Trifluoromethyl)cyclopentanecarboxylic acid (C₇H₉F₃O₂)

- Molecular Weight : 182.142 g/mol (vs. ~252 g/mol for "(1-Trifluoromethyl-pentyl)cyclopentane" estimated by structure).

- Physical Properties : Melting point = 36–38°C; insoluble in water due to the hydrophobic cyclopentane and -CF₃ group .

- Functional Group Impact : The carboxylic acid moiety increases polarity compared to the purely hydrocarbon "this compound", which is expected to be more hydrophobic.

Table 1: Fluorinated Cyclopentane Derivatives

*Estimated based on structural similarity.

Cyclopentane vs. Cyclohexane Analogues

Cyclohexane derivatives often exhibit different reactivity and bioactivity due to ring strain and conformational flexibility. For example:

- FabI Inhibitors : Cyclopentane-substituted benzimidazoles (e.g., compound 11) showed 10-fold higher inhibitory activity (IC₅₀ ~10–70 nM) against SaFabI compared to cyclohexane analogs (compound 12) . This suggests that the smaller cyclopentane ring may better fit enzyme active sites.

- Stereochemical Effects : Cyclopentane rings in diastereomers (e.g., cis-29 and cis-27) exhibit distinct NMR patterns due to methyl group arrangements, highlighting the importance of stereochemistry in physical properties .

Electronic and Frontier Orbital Properties

The saturation of cyclopentane rings significantly impacts electronic properties:

- Saturated Cyclopentane (e.g., triazolothiadiazine derivatives 1a–1l) : HOMO orbitals localize on part of the molecule, reducing electron delocalization .

- Unsaturated Cyclopentane (e.g., 2a–2l): HOMO/LUMO orbitals span the entire structure, enhancing electronic interactions . The trifluoromethyl group in "this compound" is electron-withdrawing, which may lower LUMO energy and influence reactivity compared to non-fluorinated analogs.

生物活性

(1-Trifluoromethyl-pentyl)cyclopentane is a fluorinated organic compound with the molecular formula CHF. Its unique structure, featuring a trifluoromethyl group attached to a pentyl chain and cyclopentane ring, suggests potential biological activities that merit detailed investigation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 1-Trifluoromethyl-pentylcyclopentane

- Molecular Formula : CHF

- Molecular Weight : 224.27 g/mol

- CAS Number : 1099598-17-0

The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which may influence the compound's interaction with biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound's binding affinity to various receptors or enzymes, potentially modulating their activity. Although specific pathways remain under investigation, preliminary studies suggest that it may act as an inhibitor or modulator of certain biological processes .

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties:

- Antimicrobial Activity : Some studies have reported its potential antimicrobial effects, although detailed mechanisms and efficacy against specific pathogens require further exploration.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been suggested, making it a candidate for treating inflammatory diseases.

- Cytotoxicity : Initial assessments indicate potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its therapeutic applications in oncology .

In Vitro Studies

A study investigating the structure-activity relationship (SAR) of related compounds highlighted this compound as a promising candidate due to its unique structural features. The compound demonstrated moderate inhibitory activity on specific protein targets involved in cellular signaling pathways .

Animal Models

In vivo studies are essential to evaluate the safety and efficacy of this compound. Preliminary data from animal models suggest that doses up to 200 mg/kg were well tolerated, although higher doses led to adverse effects such as weight loss and gastrointestinal issues . These findings underscore the need for careful dose optimization in future studies.

Comparative Analysis

| Compound | Molecular Formula | Biological Activity | Mechanism of Action |

|---|---|---|---|

| This compound | CHF | Antimicrobial, Anti-inflammatory | Interaction with receptors/enzyme modulation |

| Related Compound A | CHF | Moderate cytotoxicity | Inhibition of signaling pathways |

| Related Compound B | CHF | Low antimicrobial activity | Unknown |

常见问题

Q. How do surfactants influence the hydrate formation kinetics of this compound in multiphase systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。